N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYPOWPKFUHOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Methylation of the Phenyl Ring: The methyl group is added to the phenyl ring using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)propane-2-sulfonamide (Compound 6d)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Propanamide Derivatives with Heterocyclic Moieties
- Example: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides.
- Activity : These compounds, synthesized via multistep protocols involving thiazole and oxadiazole rings, may exhibit antimicrobial or antitumor properties due to their heterocyclic cores .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
Key Research Findings
Antitumor Activity : Sulfonamide-pyrazole hybrids (e.g., Compound 6d) show promise in breast cancer models, suggesting that the target compound’s sulfonamide group could synergize with its 2-oxopiperidinyl moiety for similar applications .
Synthetic Flexibility : The azide derivative’s synthesis highlights the adaptability of sulfonamide frameworks for functionalization, though the target compound’s piperidinyl group may require specialized reaction conditions .
Heterocyclic vs. Piperidinyl Moieties : Thiazole/oxadiazole-containing propanamides emphasize the role of heterocycles in bioactivity, whereas the target compound’s 2-oxopiperidinyl group may offer improved metabolic stability .
Notes
Data Gaps : Direct pharmacological data for This compound are absent in the provided evidence. Comparative analysis relies on structural analogs.
Structural Determinants : The sulfonamide group and 2-oxopiperidinyl moiety are critical for target engagement; modifications to these regions may drastically alter efficacy.
Safety Considerations : While some analogs (e.g., Compound 6d) show antitumor activity, toxicity profiles for the target compound remain unstudied .
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a phenyl ring and a piperidine moiety, which is critical for its biological activity. The structure can be represented as follows:
This compound primarily acts as an inhibitor of specific enzymes involved in various biochemical pathways. Its mechanism of action includes:
- Inhibition of Factor Xa : The compound has shown potential as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in thromboembolic disorders .
- Antiviral Activity : Recent studies suggest that derivatives of piperidine compounds exhibit antiviral properties. The structural similarities with known antiviral agents indicate that this compound may also inhibit viral replication processes, particularly against RNA viruses .
Pharmacological Effects
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Factor Xa Inhibition | Anticoagulant effect | |
| Antiviral Activity | Potential inhibition of viral replication | |
| Cytotoxicity | Selective cytotoxic effects on cancer cells |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticoagulant Studies : Research demonstrated that modifications to the piperidine ring significantly enhance factor Xa inhibition. For example, compounds with additional methyl groups exhibited increased potency compared to their non-modified counterparts .
- Antiviral Research : A study focusing on piperidine derivatives indicated that certain modifications could lead to enhanced antiviral activity against SARS-CoV-2 by targeting the main protease (M pro). This suggests that this compound may serve as a lead compound for further antiviral drug development .
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent. The mechanisms underlying this effect are currently under investigation but may involve apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide with high chemical purity and enantiomeric excess?
- Methodological Answer : Synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions. For high enantiomeric excess, chiral catalysts or enantioselective purification methods (e.g., chiral HPLC) are critical. For example, Pfizer's synthesis of structurally related sulfonamides achieved 99% chemical purity and 100% enantiomeric excess via iterative recrystallization and chromatography . Key steps include:
- Amine activation : Use of tert-butyloxycarbonyl (Boc) or other protective groups to prevent side reactions.
- Coupling : Reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with propane-2-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by preparative HPLC for enantiomeric resolution.
- Data Table : Example conditions for analogous sulfonamide synthesis:
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amine protection | Boc₂O, DMAP, DCM, 0°C to RT | 85% | 95% | |
| Sulfonylation | Propane-2-sulfonyl chloride, Et₃N, DCM, 0°C | 72% | 90% | |
| Deprotection | TFA/DCM (1:1), 2 hrs | 95% | 99% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., piperidin-2-one ring protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 7.5–8.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragment ions (e.g., loss of propane-2-sulfonyl group) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (±0.4% tolerance) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., S–N bond ~1.63 Å) .
Advanced Research Questions
Q. What strategies enhance the target selectivity of sulfonamide derivatives like this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Modify the piperidin-2-one ring (e.g., introduce substituents at C3/C4) to sterically block off-target binding .
- Optimize sulfonamide substituents (e.g., methyl vs. isopropyl) to enhance hydrophobic interactions with target pockets .
- X-ray Co-crystallography : Resolve ligand-protein interactions (e.g., hydrogen bonding with JAK1’s Lys908 or Glu966) to guide rational design .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against related targets (e.g., JAK2, TYK2) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy for sulfonamide-based compounds?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Assess bioavailability (e.g., oral administration in rodents with plasma LC-MS/MS analysis) .
- Measure metabolic stability (e.g., liver microsome assays to identify oxidative hotspots like piperidin-2-one ring) .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled sulfonamide) to quantify target organ exposure .
- Mechanistic Biomarkers : Corrogate in vitro IC₅₀ with in vivo target modulation (e.g., IL-6 suppression in serum for JAK1 inhibitors) .
Q. What in vivo models are suitable for evaluating this compound in autoimmune diseases?
- Methodological Answer :
- Rat Adjuvant-Induced Arthritis (rAIA) : Monitor paw swelling and pro-inflammatory cytokines (IL-17, TNF-α) after oral dosing (10–30 mg/kg/day for 14 days) .
- Collagen-Induced Arthritis (CIA) in Mice : Assess joint histopathology (synovitis, bone erosion) via micro-CT .
- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align trough concentrations with target coverage .
Q. How can computational methods improve the pharmacokinetic profile of sulfonamide derivatives?
- Methodological Answer :
- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donors to predict permeability (e.g., Caco-2 assays) .
- Metabolism Prediction : Use software (e.g., Schrödinger’s ADMET Predictor) to flag labile sites for deuteration or fluorination .
- Solubility Enhancement : Co-crystal screening (e.g., with succinic acid) via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
